molecular formula C13H15N3O B14337548 3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (+-)- CAS No. 103602-80-8

3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (+-)-

Cat. No.: B14337548
CAS No.: 103602-80-8
M. Wt: 229.28 g/mol
InChI Key: FRTZAGJSMHUZSR-UHFFFAOYSA-N
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Description

3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- is a complex organic compound with the molecular formula C13H15N3O. This compound is known for its unique structure, which includes a fused ring system combining benzene, cycloheptane, and pyridazine rings. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include amines, aldehydes, and ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often emphasizes efficiency, scalability, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one: A closely related compound with a similar core structure but different functional groups.

    Cycloheptapyridazine derivatives: A class of compounds with variations in the ring structure and substituents.

Uniqueness

The uniqueness of 3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

103602-80-8

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

13-amino-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(11),2,12,14-tetraen-5-one

InChI

InChI=1S/C13H15N3O/c14-10-4-5-11-8(6-10)2-1-3-9-7-12(17)15-16-13(9)11/h4-6,9H,1-3,7,14H2,(H,15,17)

InChI Key

FRTZAGJSMHUZSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)NN=C2C3=C(C1)C=C(C=C3)N

Origin of Product

United States

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